2,5-dioxopyrrolidin-1-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoate
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Overview
Description
The compound tert-Butyloxycarbonyl-L-cysteine-S-trityl ester-N-hydroxysuccinimide ester is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis. This compound is widely used in peptide synthesis due to its ability to protect the thiol group of cysteine, preventing unwanted reactions during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyloxycarbonyl-L-cysteine-S-trityl ester-N-hydroxysuccinimide ester typically involves the protection of the cysteine thiol group with a trityl group and the amino group with a tert-butyloxycarbonyl group. The N-hydroxysuccinimide ester is then introduced to facilitate coupling reactions in peptide synthesis .
Industrial Production Methods
In industrial settings, the production of tert-Butyloxycarbonyl-L-cysteine-S-trityl ester-N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyloxycarbonyl-L-cysteine-S-trityl ester-N-hydroxysuccinimide ester undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The trityl and tert-butyloxycarbonyl protecting groups can be removed under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine can be used.
Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are commonly used.
Major Products Formed
The major products formed from these reactions include the deprotected cysteine, disulfide-linked cysteine dimers, and various intermediates depending on the specific reaction conditions .
Scientific Research Applications
tert-Butyloxycarbonyl-L-cysteine-S-trityl ester-N-hydroxysuccinimide ester is extensively used in scientific research, particularly in:
Peptide Synthesis: It is used to protect the cysteine thiol group during the synthesis of peptides, ensuring the correct formation of peptide bonds.
Protein Engineering:
Drug Development: The compound is used in the synthesis of peptide-based drugs, providing stability and specificity to the drug molecules.
Mechanism of Action
The primary mechanism of action of tert-Butyloxycarbonyl-L-cysteine-S-trityl ester-N-hydroxysuccinimide ester involves the protection of the cysteine thiol group. This protection prevents unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The compound’s N-hydroxysuccinimide ester group facilitates the coupling of amino acids by forming stable amide bonds .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-L-cysteine-S-trityl ester: Similar in structure but lacks the N-hydroxysuccinimide ester group.
Fmoc-L-cysteine-S-trityl ester: Uses a different protecting group for the amino group.
tert-Butyloxycarbonyl-L-cysteine-S-acetamidomethyl ester: Uses a different protecting group for the thiol group.
Uniqueness
tert-Butyloxycarbonyl-L-cysteine-S-trityl ester-N-hydroxysuccinimide ester is unique due to its combination of protecting groups and the N-hydroxysuccinimide ester, which provides enhanced stability and reactivity in peptide synthesis. This combination allows for more efficient and selective synthesis of peptides and proteins .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O6S/c1-30(2,3)38-29(37)32-25(28(36)39-33-26(34)19-20-27(33)35)21-40-31(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,25H,19-21H2,1-3H3,(H,32,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXAKJALBJDZTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)ON4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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